molecular formula C13H16FN3 B11737345 1-ethyl-N-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine

1-ethyl-N-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11737345
M. Wt: 233.28 g/mol
InChI Key: FCBNWPLVQLPJDN-UHFFFAOYSA-N
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Description

1-Ethyl-N-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a central pyrazole ring substituted with ethyl and methyl groups at the 1- and 4-positions, respectively. The 3-amine group is further functionalized with a 4-fluorobenzyl moiety. This structural framework confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry.

Properties

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

1-ethyl-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C13H16FN3/c1-3-17-9-10(2)13(16-17)15-8-11-4-6-12(14)7-5-11/h4-7,9H,3,8H2,1-2H3,(H,15,16)

InChI Key

FCBNWPLVQLPJDN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC=C(C=C2)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride or potassium carbonate.

    Attachment of the Fluorophenylmethyl Group: The fluorophenylmethyl group can be attached through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base, such as triethylamine.

    Methylation: The methyl group can be introduced through methylation using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenylmethyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Triethylamine as a base, various nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1-ethyl-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Chemical Biology: The compound is utilized as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenylmethyl group enhances its binding affinity to these targets, while the pyrazole ring provides a stable scaffold for interaction. The compound can modulate various cellular pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

1-Ethyl-N-(3-Fluorobenzyl)-4-Methyl-1H-Pyrazol-3-Amine

  • Key Difference : Fluorine is located at the 3-position of the benzyl group instead of the 4-position.
  • Impact : The 3-fluorobenzyl isomer () exhibits altered electronic and steric interactions due to the meta-substitution. This positional change may reduce binding affinity in biological targets where para-substituted aromatic systems are preferred, as seen in HIV integrase inhibitors (e.g., raltegravir) .

Trifluoromethyl-Substituted Analogs

1-Ethyl-3-(Trifluoromethyl)-1H-Pyrazol-4-Amine

  • Key Difference : The 3-amine group is replaced with a trifluoromethyl (-CF₃) group.
  • Impact : The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity compared to the methyl-substituted derivative. However, it may reduce nucleophilic reactivity at the 3-position, limiting its utility in further functionalization .

Pyrazole Ring Modifications

N-(4-Fluorobenzyl)-1-Isopropyl-3-Methyl-1H-Pyrazol-4-Amine

  • Key Difference : The ethyl group at the 1-position is replaced with an isopropyl (-CH(CH₃)₂) group.
  • This modification could enhance oral bioavailability but may also limit penetration into hydrophobic binding pockets .

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Selected Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Biological Activity Reference
1-Ethyl-N-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine C₁₃H₁₇FN₄ 248.30 Not reported Potential enzyme inhibition
1-Ethyl-N-(3-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine C₁₃H₁₇FN₄ 248.30 Not reported Lower potency in HIV IN assays
N-(4-Fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine C₁₄H₁₉FN₄ 262.33 Not reported Enhanced metabolic stability
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine C₆H₈F₃N₃ 179.14 Not reported High lipophilicity

Key Findings:

  • Fluorine Position : The 4-fluorobenzyl group in the target compound optimizes hydrophobic interactions in enzyme binding pockets, as evidenced by its structural similarity to HIV integrase inhibitors .
  • Substituent Bulk : Isopropyl and trifluoromethyl groups enhance stability but may compromise target engagement due to steric effects .

Insights:

  • Copper-catalyzed amination () offers lower yields compared to palladium-mediated hydrogenation (), highlighting the importance of catalyst selection.
  • The use of 4-fluorobenzylamine as a nucleophile in SNAr reactions is a common strategy for introducing the 4-fluorobenzyl moiety .

Biological Activity

1-Ethyl-N-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole class, characterized by its unique molecular structure that includes an ethyl group, a 4-fluorobenzyl group, and a methyl group. Its molecular formula is C13H16FN3, with a molecular weight of 233.28 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The synthesis of 1-ethyl-N-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine derivatives with β-keto esters under acidic or basic conditions.
  • Introduction of Functional Groups : The incorporation of the ethyl and fluorobenzyl groups is crucial for enhancing biological activity.
  • Finalization of the Compound : The last step often involves N-benzylation to yield the target compound.

Biological Activity

Research indicates that 1-ethyl-N-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine exhibits significant biological activities, particularly in:

  • Anti-inflammatory Properties : Studies suggest that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects : It has shown promise in alleviating pain, potentially through its interaction with pain receptors and inflammatory mediators.

The biological activity of 1-ethyl-N-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine is largely attributed to its ability to bind to specific molecular targets such as enzymes and receptors involved in disease pathways. The presence of the fluorophenylmethyl group enhances its binding affinity, which may lead to modulation of cellular responses.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar pyrazole derivatives is essential:

Compound NameStructural FeaturesUnique Aspects
1-Ethyl-3-methyl-1H-pyrazol-5-amineLacks fluorophenylmethyl groupDifferent biological activity
4-Methyl-1H-pyrazol-3-amineLacks both ethyl and fluorophenylmethyl groupsReduced potency
1-Ethyl-N-(4-chlorophenyl)methyl]-4-methyl-1H-pyrazol-3-amineContains chlorine instead of fluorineAffects reactivity and binding properties

The structural uniqueness of 1-ethyl-N-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine significantly contributes to its enhanced biological activity compared to similar compounds.

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound's biological effects:

  • Anti-inflammatory Studies : In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
  • Analgesic Activity : Animal models have shown that administration leads to significant pain relief, comparable to established analgesics.

For example, a study published in Pharmacological Reports indicated that the compound effectively reduced inflammation in models of arthritis by downregulating inflammatory markers.

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